Benzothiazolone (S) vs. Benzoxazolone (O) Core: Impact on Cholinesterase Inhibitory Potency and Selectivity
In a systematic study of 39 compounds bearing either benzothiazolone or benzoxazolone cores, the benzothiazolone-containing derivatives consistently demonstrated superior cholinesterase inhibitory potency and selectivity. Specifically, compound 11c (pentanamide derivative, benzothiazolone core) was the most potent BChE inhibitor (eqBChE IC50 = 2.98 μM, huBChE IC50 = 2.56 μM), while compound 14b (ketone derivative, benzothiazolone core) was the most potent AChE inhibitor (eeAChE IC50 = 0.34 μM, huAChE IC50 = 0.46 μM). The authors concluded that the benzothiazolone ring was more favorable for both AChE and BChE inhibition than the corresponding benzoxazolone ring [1]. When extrapolated to the 2-methylindolin-oxopropyl series, the same heteroatom effect (S vs. O) is expected to confer a potency advantage to the benzothiazolone target compound over its benzoxazolone analog (CAS 853751-95-8).
| Evidence Dimension | Cholinesterase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Expected potency advantage based on benzothiazolone core (no direct data for this specific compound) |
| Comparator Or Baseline | Benzoxazolone analog (CAS 853751-95-8); benzothiazolone core favored over benzoxazolone in published series |
| Quantified Difference | Qualitative class preference: benzothiazolone > benzoxazolone for both AChE and BChE inhibition (not quantified for this specific compound pair) |
| Conditions | In vitro enzyme inhibition assays (AChE from electric eel and human; BChE from equine and human) |
Why This Matters
For scientists developing multi-target anti-Alzheimer agents, selecting the benzothiazolone variant over the benzoxazolone surrogate can improve baseline potency and selectivity, making it the appropriate compound for SAR studies in this therapeutic area.
- [1] Erdogan, M. et al. (2021) 'Design, synthesis and biological evaluation of new benzoxazolone/benzothiazolone derivatives as multi-target agents against Alzheimer's disease', European Journal of Medicinal Chemistry, 212, 113124. View Source
